molecular formula C18H19FN4O3 B2403434 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide CAS No. 329059-07-6

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2403434
CAS No.: 329059-07-6
M. Wt: 358.373
InChI Key: HZXWIUKBVNWHOE-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide is a piperazine-based acetamide derivative featuring a 2-fluorophenyl group attached to the piperazine ring and a 3-nitrophenyl moiety linked via an acetamide bridge. This structure combines electron-withdrawing (nitro) and halogen (fluorine) substituents, which are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-16-6-1-2-7-17(16)22-10-8-21(9-11-22)13-18(24)20-14-4-3-5-15(12-14)23(25)26/h1-7,12H,8-11,13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXWIUKBVNWHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 2-fluorophenylpiperazine with 3-nitrophenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Piperazine Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide 2-Fluorophenyl 3-Nitrophenyl C₁₉H₁₈FN₃O₃ ~363.37 (calculated) Nitro (electron-withdrawing), fluorine
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide 4-Fluorophenyl 2-Methoxy-5-nitrophenyl C₁₉H₂₀FN₃O₄ 389.38 Methoxy (electron-donating), nitro
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl 4-Chloro-3-nitrophenyl C₁₈H₁₇Cl₂N₃O₂ 394.25 Dual chloro substituents, nitro
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl C₁₈H₁₉ClFN₃O 347.81 Chlorine and fluorine substituents
N-(2-Bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 2-Fluorophenyl 2-Bromophenyl C₁₈H₁₉BrFN₃O 392.30 Bromine substituent, same piperazine core
Key Observations:
  • Piperazine Substituents: The 2-fluorophenyl group in the target compound (vs. 4-fluorophenyl in or 3-chlorophenyl in ) alters steric and electronic interactions. Fluorine at the ortho position may hinder rotational freedom compared to para-substituted analogs .
  • Acetamide Substituents :

    • The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which could enhance binding to receptors requiring electron-deficient aromatic rings. This contrasts with 4-fluorophenyl (electron-withdrawing but less polar) in or 2-methoxy-5-nitrophenyl (electron-donating methoxy) in .
    • Bromine in increases molecular weight and polarizability but may reduce metabolic stability compared to nitro groups.

Physicochemical Properties

  • Molecular Weight: The target compound (~363 g/mol) falls within the acceptable range for CNS drugs (typically <500 g/mol).
  • Lipophilicity :
    • Nitro groups increase polarity, reducing logP compared to halogenated analogs. For example, the target compound likely has a lower logP than (Cl/F substituents).
    • Methoxy groups () increase solubility but may reduce membrane permeability .

Biological Activity

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide is a compound with the molecular formula C18H19FN4O3. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for its application in drug development.

  • Molecular Weight : 336.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : 329059-07-6

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may influence signal transduction pathways and gene expression, although the exact mechanisms remain under investigation.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, in vitro studies demonstrated its efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as a therapeutic agent.

Cell Line IC50 (µM) Reference
HCT-15<10
MCF-7<15
A-431<12

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of the nitro group significantly enhances its antimicrobial efficacy.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on HCT-15 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 proteins, which are known to inhibit apoptosis.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results highlighted its potential as a lead compound for developing new antibiotics, especially in combating resistant strains.

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